Thymolphthalexon

complexometric titration calcium determination magnesium interference

Thymolphthalexon (TPC) is the essential metallochromic indicator for validated EGTA back-titration protocols, enabling precise calcium quantification in the presence of very large amounts of magnesium—a performance niche unattainable with methylthymol blue or calcon-carboxylic acid. It is specified for single-indicator, single-sample successive Ca/Mg determination in dolomite and seawater analysis. For trace metal applications, TPC is the validated complexing agent in adsorptive stripping voltammetry (AdSV) methods for simultaneous determination of Cu, Bi, Pb (LODs 0.4–0.8 ng/mL) and Fe, Cu, Cd (LODs 0.4–0.9 ng/mL). Secure your supply of this differentiated reagent to maintain method integrity and avoid the systematic analytical error inherent in generic substitutions.

Molecular Formula C38H44N2NaO12
Molecular Weight 743.7 g/mol
Cat. No. B12406562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThymolphthalexon
Molecular FormulaC38H44N2NaO12
Molecular Weight743.7 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C(=C1CN(CC(=O)O)CC(=O)O)O)C(C)C)C2(C3=CC=CC=C3C(=O)O2)C4=C(C(=C(C(=C4)C(C)C)O)CN(CC(=O)O)CC(=O)O)C.[Na]
InChIInChI=1S/C38H44N2O12.Na/c1-19(2)24-11-29(21(5)26(35(24)49)13-39(15-31(41)42)16-32(43)44)38(28-10-8-7-9-23(28)37(51)52-38)30-12-25(20(3)4)36(50)27(22(30)6)14-40(17-33(45)46)18-34(47)48;/h7-12,19-20,49-50H,13-18H2,1-6H3,(H,41,42)(H,43,44)(H,45,46)(H,47,48);
InChIKeyIIAPYKPRBUOQPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thymolphthalexon: A Metallochromic Indicator for Complexometric Titration and Stripping Voltammetry Applications


Thymolphthalexon (also referred to as Thymolphthalexone, Thymolphthalein Complexone, or TPC) is a chemical compound belonging to the iminodiacetic acid derivative class of thymolphthalein, with molecular formula C₃₈H₄₄N₂O₁₂ and molecular weight 720.77 g/mol [1]. It is classified as a metallochromic indicator that forms purple-colored complexes with alkaline earth and transition metal ions in weakly acidic to alkaline media [2]. The compound exhibits pH-dependent color transitions: colorless below pH 6, pale blue at pH 7–11.5, and deep blue above pH 12 [2]. Its aminopolycarboxylic acid functional groups confer selective metal-binding capabilities through coordinated interactions [1].

Why Generic Substitution of Thymolphthalexon in Analytical Protocols Is Scientifically Unjustified


Metallochromic indicators within the same structural class exhibit pronounced differences in metal-ion selectivity, pH-dependent color transition sharpness, and tolerance to interfering ions. Thymolphthalexon is distinguished from close structural analogs by its specific iminodiacetic acid substitution pattern on the thymolphthalein core, which directly modulates conditional stability constants for calcium and magnesium complexes and determines the permissible Ca:Mg ratio range in complexometric determinations [1]. Generic substitution without method revalidation risks systematic analytical error due to altered endpoint detection sensitivity and interferent masking requirements. The following quantitative evidence establishes that Thymolphthalexon occupies a distinct performance niche that cannot be assumed transferable to phthalein complexone, methylthymol blue, or calcon-carboxylic acid indicators.

Thymolphthalexon: Quantified Performance Differentiation from Competing Metallochromic Indicators


Thymolphthalexon Enables Calcium Determination in the Presence of Very Large Amounts of Magnesium Using EGTA Back-Titration

Thymolphthalexon is employed as the indicator in a back-titration method for determining calcium in the presence of very large amounts of magnesium, where excess EGTA is back-titrated with either zinc solution or calcium solution containing a small amount of zinc for endpoint indication [1]. The method specifically addresses analytical scenarios where Ca:Mg ratios are extremely unfavorable—conditions under which conventional direct EDTA titrations with other metallochromic indicators suffer from significant magnesium co-titration errors. The use of EGTA as the selective calcium complexing agent, combined with Thymolphthalexon's clear endpoint response under these conditions, enables calcium quantification without prior separation.

complexometric titration calcium determination magnesium interference EGTA back-titration

Thymolphthalexon Maintains Titration Precision of ±0.02 mL Standard Deviation in High-Iron Matrices Where Calcon-Carboxylic Acid Fails

In stepwise chelatometric titration of calcium and magnesium in the presence of elevated iron(III) concentrations, Thymolphthalexon enables back-titration with 0.01 M calcium chloride solution, achieving a standard deviation of ±0.02 mL of volumetric reagent [1]. In contrast, calcon-carboxylic acid is limited to direct titration of calcium only under restricted Ca:Mg mole ratios (1:15 to 15:1) and cannot tolerate iron(III) concentrations exceeding the capacity of the triethanolamine masking system for magnesium determination in the same sample [1]. The method proceeds by destroying calcon-carboxylic acid after calcium determination, then determining magnesium using Thymolphthalexon in the presence of iron(III) amounts that would otherwise preclude accurate analysis with methylthymol blue alone.

iron interference chelatometric titration calcium-magnesium sequential determination calcon-carboxylic acid

Thymolphthalexon Enables Simultaneous Multi-Element Stripping Voltammetry with Sub-ng/mL Detection Limits for Cu, Bi, Pb, Fe, and Cd

Thymolphthalexon (TPN) serves as an effective complexing agent for adsorptive stripping voltammetric (AdSV) simultaneous determination of multiple transition metals, achieving detection limits of 0.4 ng/mL for Cu, 0.8 ng/mL for Bi, and 0.7 ng/mL for Pb under optimized conditions (4.0 μM TPN, pH 9.0, accumulation potential −800 mV, 80 s accumulation time) [1]. In a separate validated method, TPN enables simultaneous determination of Fe, Cu, and Cd with detection limits of 0.5, 0.4, and 0.9 ng/mL respectively (2.0 μM TPN, pH 9.5, −0.4 V, 60 s accumulation), with relative standard deviations at 20 ng/mL of 2.5%, 0.9%, and 1.5% (n=6) [2]. The linear dynamic ranges span up to 300 ng/mL for Cu and 100 ng/mL for Pb and Cd. This dual analytical utility—complexometric indicator and voltammetric complexing agent—is not shared by calcon-carboxylic acid or methylthymol blue, which are primarily documented only for titrimetric applications.

adsorptive stripping voltammetry trace metal analysis simultaneous determination hanging mercury drop electrode

Thymolphthalexon Provides Polarographic Detection of Alkaline Earth Metals at 7.5×10⁻⁷ M (Ca, Sr, Ba) and 4.0×10⁻⁶ M (Mg)

Polarographic adsorptive wave methodology using Thymolphthalexon (TP) achieves limits of detection of 7.5×10⁻⁷ M for calcium, strontium, and barium, and 4.0×10⁻⁶ M for magnesium in 0.15 M KOH containing 3×10⁻⁵ M TP [1]. The 1:1 alkaline earth metal:TP complex stoichiometry was experimentally confirmed, and the wave was characterized as an adsorption wave [1]. This polarographic approach extends Thymolphthalexon's analytical utility beyond its conventional role as a complexometric titration indicator, enabling trace-level alkaline earth metal quantification in natural waters and hair samples without requiring separation from matrix constituents [1]. In contrast, structurally related indicators such as phthalein complexone and methylthymol blue have not been systematically validated for polarographic adsorptive wave applications.

polarographic adsorptive waves alkaline earth metals trace calcium analysis natural water analysis

Thymolphthalexon Enables Successive Determination of Calcium and Magnesium in a Single Sample Using DCTA for Direct Magnesium Titration

A validated method for successive determination of calcium and magnesium employs Thymolphthalexone as the indicator for both titration steps: first, indirect calcium determination in borax media via back-titration of excess EGTA with lead nitrate; second, direct magnesium determination in ammonia buffer with DCTA (trans-1,2-diaminocyclohexane-N,N,N′,N′-tetraacetic acid) [1]. The use of DCTA for direct magnesium titration with Thymolphthalexone indicator was identified as an exceptional analytical finding—the role of DCTA in enabling this direct titration with Thymolphthalexone was established experimentally and mechanistically explained [1]. This dual-indicator-single-protocol approach eliminates the need for separate sample aliquots or different indicator systems, improving workflow efficiency and reducing consumable inventory requirements.

successive determination calcium-magnesium sequential analysis DCTA borax buffer

Thymolphthalexon and Phthalein Complexone Rank as Most Appropriate Indicators for Visual Calcium Titration Based on Color Transition Sharpness

A systematic critical study evaluating the color transition sharpness of multiple metallochromic indicators for calcium determined that Thymolphthalein complexone (Thymolphthalexon) and phthalein complexone are the most appropriate indicators for visual titration of calcium with EDTA [1]. The study assessed color change sharpness by varying the optical (color) concentration and comparing endpoint discrimination across a panel of candidate indicators. While the full quantitative colorimetric parameters are not available in the abstract, the explicit designation of Thymolphthalexon among the top two performers represents a class-level validation of its superior visual endpoint clarity relative to other commercially available metallochromic indicators. This property directly impacts analytical reproducibility and operator-to-operator consistency in routine titration workflows.

metallochromic indicator evaluation visual endpoint detection calcium titration color transition sharpness

Thymolphthalexon: Optimal Research and Industrial Application Scenarios Based on Validated Performance Evidence


Calcium Determination in High-Magnesium Matrices Without Prior Separation

Thymolphthalexon is the indicated indicator for EGTA back-titration protocols when calcium must be quantified in the presence of very large amounts of magnesium [1]. This scenario includes seawater analysis, dolomite and limestone dissolution assays, and biological fluid testing where Mg:Ca ratios exceed the tolerance limits of conventional direct EDTA methods. The method permits either visual or spectrophotometric endpoint detection, with a standard deviation of ±0.02 mL volumetric reagent maintained even under elevated iron(III) concentrations that would preclude accurate analysis with calcon-carboxylic acid or methylthymol blue [2].

Successive Calcium and Magnesium Determination in a Single Sample Using DCTA Protocol

Thymolphthalexon is required for the validated successive determination method where calcium is first determined indirectly in borax media via EGTA back-titration with lead nitrate, followed by direct magnesium titration in ammonia buffer with DCTA—both using the same indicator [1]. This single-indicator, single-sample workflow is applicable to natural materials including limestone and dolomite [3], reducing reagent inventory and eliminating indicator changeover steps that introduce potential error.

Simultaneous Trace Multi-Element Analysis by Adsorptive Stripping Voltammetry

Thymolphthalexon serves as the essential complexing agent in validated adsorptive stripping voltammetry methods for simultaneous determination of Cu, Bi, and Pb (LOD: 0.4, 0.8, 0.7 ng/mL respectively) [1], and for simultaneous determination of Fe, Cu, and Cd (LOD: 0.5, 0.4, 0.9 ng/mL respectively) [2]. These protocols employ a hanging mercury drop electrode with differential pulse modulation and are applicable to tap water analysis and synthetic sample validation. The RSD values at 20 ng/mL range from 0.9% to 2.5% (n=6), confirming method precision suitable for environmental monitoring and quality control applications.

Polarographic Determination of Trace Calcium, Strontium, and Barium in Natural Waters

Thymolphthalexon enables polarographic adsorptive wave methodology for trace alkaline earth metal quantification, achieving detection limits of 7.5×10⁻⁷ M for calcium, strontium, and barium, and 4.0×10⁻⁶ M for magnesium [1]. The method has been successfully validated for calcium determination in natural waters and hair samples without requiring separation steps. The 1:1 metal:TP complex stoichiometry and confirmed adsorption wave mechanism support method transfer and validation across different sample matrices.

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